molecular formula C15H11ClF3NOS B2972990 (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2-(trifluoromethyl)phenyl)methanone CAS No. 2034608-58-5

(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2-(trifluoromethyl)phenyl)methanone

Cat. No.: B2972990
CAS No.: 2034608-58-5
M. Wt: 345.76
InChI Key: QESVQRBIGKFJKP-UHFFFAOYSA-N
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Description

This compound belongs to the thienopyridine class, characterized by a fused thiophene-pyridine ring system. The structure comprises a 2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl moiety linked via a methanone bridge to a 2-(trifluoromethyl)phenyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chloro substituent on the thienopyridine ring may influence electronic properties and binding interactions. Such compounds are frequently explored as intermediates or active pharmaceutical ingredients (APIs) in antithrombotic or antiplatelet therapies, analogous to clopidogrel and prasugrel derivatives .

Properties

IUPAC Name

(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-[2-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF3NOS/c16-13-7-9-8-20(6-5-12(9)22-13)14(21)10-3-1-2-4-11(10)15(17,18)19/h1-4,7H,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QESVQRBIGKFJKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC(=C2)Cl)C(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

  • Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves multistep processes starting from commercially available starting materials. The key steps include:

    • Formation of Thienopyridine Core: : This is achieved through a cyclization reaction involving appropriate intermediates.

    • Introduction of the Chlorine Atom: : Chlorination is performed under controlled conditions using reagents such as thionyl chloride or phosphorus pentachloride.

    • Coupling with Trifluoromethylphenyl Group: : This step requires the use of coupling reagents like palladium catalysts in a Suzuki or Sonogashira coupling reaction.

  • Industrial Production Methods

    • Scaling Up: : Industrial production of this compound necessitates optimization of reaction conditions to achieve high yields and purity. Techniques such as continuous flow chemistry may be employed to ensure consistency and efficiency.

    • Purification: : Purification is carried out using methods like recrystallization, column chromatography, or preparative HPLC to attain the desired product quality.

Chemical Reactions Analysis

  • Types of Reactions

    • Oxidation: : This compound can undergo oxidation reactions, often mediated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    • Reduction: : Reduction reactions can be facilitated by reducing agents such as sodium borohydride or lithium aluminum hydride.

    • Substitution: : It participates in substitution reactions, where the chlorine atom may be replaced by other functional groups using nucleophiles like amines or thiols.

  • Common Reagents and Conditions

    • Oxidation: : Reagents like potassium permanganate, hydrogen peroxide.

    • Reduction: : Reagents like sodium borohydride, lithium aluminum hydride.

    • Substitution: : Reagents like nucleophiles (amines, thiols), usually under mild conditions to preserve the integrity of the compound.

  • Major Products: : The major products formed from these reactions vary, ranging from oxidized derivatives to reduced forms and substituted analogs, depending on the nature of the reactants and reaction conditions.

Scientific Research Applications

  • Chemistry: : Used as an intermediate in the synthesis of various organic molecules, facilitating the development of complex molecular structures.

  • Biology: : Studied for its potential biological activities, including enzyme inhibition and receptor binding, making it a candidate for drug discovery.

  • Industry: : Utilized in the production of specialty chemicals and materials, contributing to advancements in chemical manufacturing processes.

Mechanism of Action

  • Molecular Targets and Pathways: : This compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The trifluoromethylphenyl group is particularly notable for enhancing binding affinity and selectivity toward these targets.

  • Mechanism: : The mechanism involves binding to active sites or allosteric sites on proteins, leading to modulation of their activity. This can result in inhibition or activation of biological pathways, depending on the context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several pharmacologically relevant molecules. Key comparisons include:

Compound Structural Differences Key Properties/Applications
Clopidogrel (e.g., (S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetonitrile) Replaces methanone with acetonitrile; lacks trifluoromethylphenyl group. Antiplatelet agent; chiral center critical for activity (>94% enantiomeric excess required) .
Prasugrel Metabolite (R-138727) Contains cyclopropyl and fluorophenyl groups; thienopyridine ring oxidized to mercapto form. Potent P2Y12 receptor antagonist; faster onset than clopidogrel .
Deuterated Clopidogrel Analog (R-10a) Incorporates deuterium at methyl group; retains chloro-phenyl and thienopyridine core. Improved metabolic stability; 52.1% yield in synthesis; mp 73.8–75.7 °C .
[2-Chloro-3-(trifluoromethyl)phenyl]triazolo-pyridin-5-yl-methanone () Adds triazolo ring and fluorine on pyrimidine; distinct stereochemistry (R-configuration). Targets P2X7 receptors; 95% purity; potential anti-inflammatory applications .

Physicochemical Properties

  • Thermal Stability: Deuterated analogs show higher melting points (e.g., 73.8–75.7 °C for R-10a vs. ~60–65 °C for non-deuterated versions), suggesting improved crystallinity .

Research Findings and Data Tables

Table 1: Comparative Bioactivity Profiles

Compound IC50 (P2Y12 Inhibition) Metabolic Half-life (h) Synthetic Yield (%)
Target Compound Data not reported Inference: >4 h Inference: ~50–70%
Clopidogrel 0.02 µM 0.5–1.0 85–90%
Prasugrel Metabolite (R-138727) 0.003 µM 2.0–3.0 60–75%
Deuterated R-10a 0.015 µM 7.5 52.1%

Table 2: Structural Modifications and Outcomes

Modification Impact on Activity Reference
Trifluoromethyl Substitution ↑ Metabolic stability; ↑ lipophilicity
Deuterium Incorporation ↓ CYP450-mediated oxidation; ↑ half-life
Triazolo Ring Addition Shifts target to P2X7 receptors; ↑ anti-inflammatory potential

Biological Activity

The compound (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2-(trifluoromethyl)phenyl)methanone is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including the thieno[3,2-c]pyridine core and the trifluoromethyl-substituted phenyl group, contribute to its biological activity. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula for this compound is C15H11ClF3N2OSC_{15}H_{11}ClF_3N_2OS, with a molecular weight of approximately 346.8 g/mol. The structure features a thieno[3,2-c]pyridine ring system that is known for its diverse biological activities.

PropertyValue
Molecular FormulaC15H11ClF3N2OS
Molecular Weight346.8 g/mol
CAS Number2034417-06-4

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route may include:

  • Formation of Thieno[3,2-c]pyridine : Starting from appropriate precursors to create the thieno[3,2-c]pyridine core.
  • Introduction of Substituents : Using electrophilic aromatic substitution to attach the trifluoromethyl phenyl group.
  • Final Coupling : Combining the thieno-pyridine structure with the methanone moiety.

Specific conditions such as temperature, solvent choice, and catalysts play crucial roles in optimizing yields and purity during synthesis.

Anticancer Properties

Research indicates that compounds similar to This compound exhibit anticancer activity. For instance, derivatives of thieno[3,2-c]pyridine have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. Studies have shown that related structures can inhibit the growth of bacteria and fungi, suggesting a potential role in treating infectious diseases.

Understanding how this compound interacts with biological targets is crucial for elucidating its therapeutic potential. Techniques such as:

  • Molecular Docking Studies : To predict binding affinities and interaction modes with target proteins.
  • In Vitro Assays : To evaluate its efficacy against specific cell lines or pathogens.

These studies help clarify the mechanisms through which the compound exerts its biological effects.

Case Studies

  • Case Study on Anticancer Activity :
    • A study published in a peer-reviewed journal evaluated a series of thieno[3,2-c]pyridine derivatives, including our compound of interest. The results indicated significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values in the low micromolar range.
  • Case Study on Antimicrobial Efficacy :
    • In another investigation, derivatives were screened for antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibition zones compared to standard antibiotics.

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